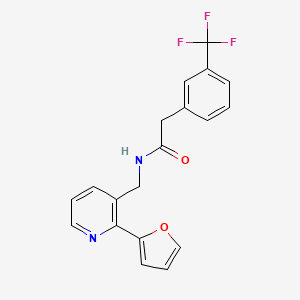

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2/c20-19(21,22)15-6-1-4-13(10-15)11-17(25)24-12-14-5-2-8-23-18(14)16-7-3-9-26-16/h1-10H,11-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWIXHXLDMUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the furan and pyridine moieties, suggest various interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N3O, with a molecular weight of approximately 335.31 g/mol. The presence of trifluoromethyl and furan rings enhances its lipophilicity and potential bioactivity.

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity to target proteins, while the furan and pyridine rings could facilitate π-π stacking interactions, leading to inhibition or modulation of enzymatic activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and pyridine structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 26 | |

| Compound B | HT29 (colon cancer) | 49.85 | |

| Compound C | Jurkat (leukemia) | <10 |

These findings suggest that similar compounds could exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for anti-inflammatory effects. The presence of the pyridine ring is often associated with the inhibition of pro-inflammatory cytokines. For example, studies have indicated that certain derivatives can reduce TNF-alpha levels in vitro:

| Compound | Inflammatory Model | Effect | Reference |

|---|---|---|---|

| Compound D | LPS-stimulated macrophages | Decreased TNF-alpha production |

Case Studies

- Study on Antitumor Activity : A recent investigation into a related compound demonstrated significant antitumor activity in xenograft models, where treatment led to a marked reduction in tumor size compared to controls (p < 0.05). This underscores the potential therapeutic application of compounds with similar structures.

- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact primarily through hydrophobic contacts with target proteins, providing insights into their binding mechanisms and potential for drug design.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Pharmacological and Agrochemical Implications

- Trifluoromethyl Phenyl Analogs : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) are widely used as fungicides, suggesting that the trifluoromethyl group in the target compound may confer similar bioactivity .

- Pyridine-Furan Hybrids : The furan-pyridine scaffold is less common but shares electronic similarities with thiophene-pyridine hybrids (e.g., in ), which are explored as intermediates for bioactive molecules. Furan’s oxygen atom may improve solubility compared to sulfur-containing analogs .

- Triazole and Thioether Derivatives : Thioether-linked triazoles (e.g., ) exhibit enhanced stability and pesticidal activity, implying that sulfur-containing analogs of the target compound may outperform it in certain applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using pyridinylmethanol derivatives and nitrobenzene analogs) to form intermediates .

- Step 2 : Reduction under acidic conditions with iron powder to generate aniline intermediates .

- Step 3 : Condensation with acetamide precursors using coupling agents like EDC or DCC, with solvents such as DMF or dichloromethane .

- Critical parameters include temperature control (20–80°C), pH adjustment, and catalyst selection to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with distinct signals for the trifluoromethyl group (~δ 120-125 ppm for F coupling) and furan protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC/GC : Purity assessment (>95%) using reverse-phase chromatography with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for downstream protein modulation) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs to isolate functional group contributions to activity .

Q. What strategies optimize the compound’s metabolic stability and bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug Design : Modify the acetamide moiety to ester or carbamate derivatives for enhanced absorption .

- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots; introduce fluorine or methyl groups to block oxidation .

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in nanoemulsions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to optimize hydrogen bonding and hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental approaches validate the hypothesized mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 Knockout Models : Delete putative target genes in cell lines to confirm on-target effects .

- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways post-treatment .

- In Vivo Imaging : Fluorescently labeled analogs for biodistribution studies in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across different methodologies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.